![molecular formula C22H20ClN3O4 B2889699 3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide CAS No. 921810-64-2](/img/structure/B2889699.png)
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and the tetrahydrobenzo[b][1,4]oxazepin ring would add significant rigidity to the molecule, potentially affecting its interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the isoxazole ring could make the compound more resistant to metabolism in the body, potentially increasing its bioavailability .Scientific Research Applications
Agricultural Applications
Carbendazim and tebuconazole, compounds related to the chemical , have been used in agriculture for controlling fungal diseases. Research has shown that solid lipid nanoparticles and polymeric nanocapsules can effectively deliver these fungicides. These systems offer benefits like altered release profiles, reduced environmental toxicity, and enhanced efficiency in disease prevention and treatment in plants (Campos et al., 2015).
Antimicrobial Applications
Novel analogs of carboxamide derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Studies on these compounds have indicated their effectiveness at non-cytotoxic concentrations, highlighting their potential in antimicrobial applications (Palkar et al., 2017).
Antitumor Applications
Research into similar compounds, like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, has shown significant antitumor activity. These compounds have been found to be effective against leukemia and may act as prodrugs, indicating a potential pathway for cancer treatment (Stevens et al., 1984).
Photophysical Studies
Carboxamides similar to the chemical have been studied for their absorption and fluorescence spectra in different solvents. These studies are crucial for understanding the photophysical properties of these compounds, which can have implications in various scientific fields, such as materials science and bio-imaging (Patil et al., 2011).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-18(19(26-30-12)14-6-4-5-7-15(14)23)20(27)24-13-8-9-16-17(10-13)29-11-22(2,3)21(28)25-16/h4-10H,11H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKXARCCZFPFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)NC(=O)C(CO4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

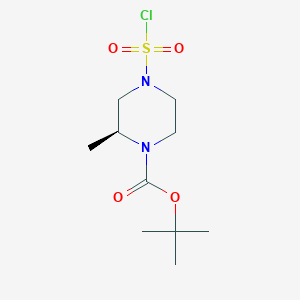
![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2889622.png)

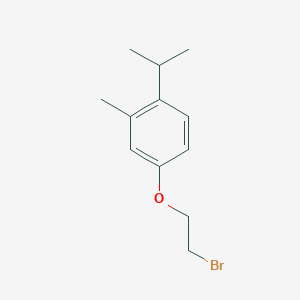
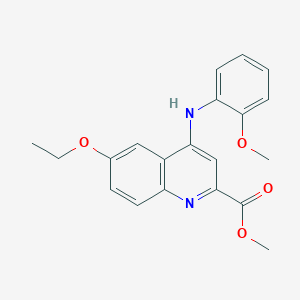
![3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2889628.png)
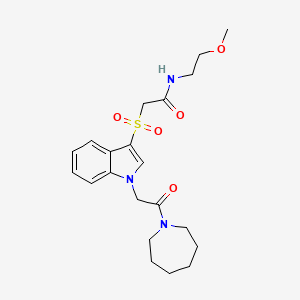
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2889631.png)
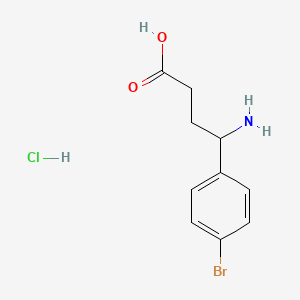
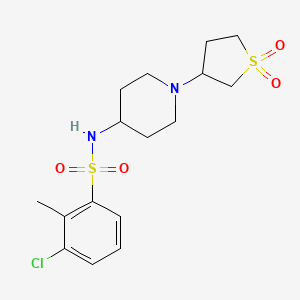
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)
![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)
